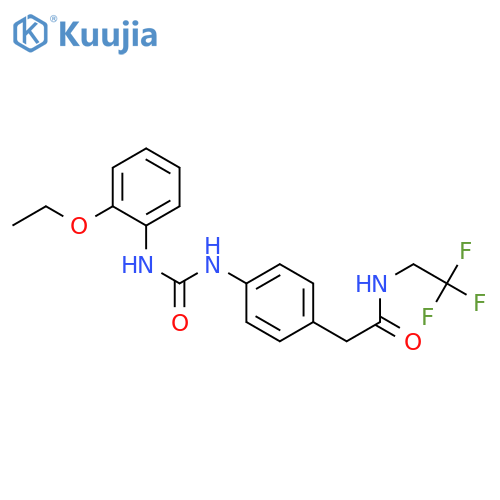

Cas no 1235625-28-1 (2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide)

2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- 2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide

- AKOS024497945

- 2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- 1235625-28-1

- 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- F5097-2641

- VU0635464-1

-

- インチ: 1S/C19H20F3N3O3/c1-2-28-16-6-4-3-5-15(16)25-18(27)24-14-9-7-13(8-10-14)11-17(26)23-12-19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,26)(H2,24,25,27)

- InChIKey: IAJUFEHFBCJPLB-UHFFFAOYSA-N

- ほほえんだ: C(NCC(F)(F)F)(=O)CC1=CC=C(NC(=O)NC2=CC=CC=C2OCC)C=C1

計算された属性

- せいみつぶんしりょう: 395.14567599g/mol

- どういたいしつりょう: 395.14567599g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 508

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 79.5Ų

2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5097-2641-20mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-5μmol |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-20μmol |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-3mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-2mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-100mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-10mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-10μmol |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-40mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5097-2641-4mg |

2-(4-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide |

1235625-28-1 | 4mg |

$66.0 | 2023-09-10 |

2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide 関連文献

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Shachi Mittal Analyst, 2019,144, 2635-2642

2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1235625-28-1 and Product Name: 2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide

The compound with the CAS number 1235625-28-1 and the product name 2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further investigation.

At the core of this compound's identity is its nitrogen-rich framework, which is a critical feature for many pharmacologically active molecules. The presence of both an acetamide and a carbamoylamino group in the aromatic ring system suggests a high degree of complexity and versatility. These functional groups are known to participate in various hydrogen bonding interactions, which can be crucial for binding to biological targets. The trifluoroethyl moiety appended to the acetamide nitrogen introduces additional electronic effects, potentially modulating the compound's solubility and metabolic stability.

Recent studies in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The phenyl rings in this compound's structure are particularly noteworthy, as they provide a scaffold for further derivatization and optimization. The ethoxy group on one of the phenyl rings adds another layer of functional diversity, enabling interactions with various biological receptors. This combination of features makes the compound an attractive candidate for exploring new pharmacological pathways.

In light of current research trends, this compound aligns well with the growing interest in structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity. The acetamide group, for instance, is known to be a key pharmacophore in many drugs, contributing to both potency and selectivity. Similarly, the carbamoylamino moiety has been shown to enhance binding affinity in certain therapeutic contexts.

The trifluoroethyl substituent is another area of focus, as fluorine atoms can significantly impact a molecule's pharmacokinetic properties. Studies have demonstrated that fluorine incorporation can improve metabolic stability, lipophilicity, and cell membrane permeability. These attributes are particularly valuable in drug development, where optimizing these parameters can lead to more effective and durable therapeutic outcomes. The presence of this group in our compound suggests that it may exhibit favorable properties for oral administration and systemic distribution.

From a synthetic chemistry perspective, the preparation of this compound involves multiple steps that showcase modern techniques in organic synthesis. The introduction of the carbamoylamino group requires precise control over reaction conditions to ensure high yield and purity. Additionally, the installation of the trifluoroethyl moiety necessitates specialized reagents and methodologies to achieve regioselectivity. These synthetic challenges highlight the compound's complexity but also underscore its synthetic elegance.

One of the most intriguing aspects of this compound is its potential application in neurological disorders. The combination of aromatic rings and nitrogen-rich functional groups is often associated with molecules that interact with central nervous system (CNS) targets. Recent advances in neuropharmacology have shown that compounds with similar structural motifs exhibit promise in treating conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to confirm these possibilities, early data suggest that this compound may have therapeutic relevance.

The role of computational chemistry has become increasingly important in evaluating the potential of new drug candidates like this one. Molecular modeling techniques can predict how the compound will interact with biological targets at an atomic level. By leveraging these tools, researchers can identify promising leads before investing significant resources into experimental validation. The integration of computational methods with traditional wet chemistry approaches has accelerated drug discovery pipelines considerably.

In conclusion,1235625-28-1 represents a sophisticated molecule with numerous potential applications across pharmaceutical research. Its unique structural composition—featuring multiple functional groups—makes it a versatile platform for further exploration by medicinal chemists worldwide。 Future studies should aim to elucidate its biological activity through both computational modeling and experimental testing。 As our understanding grows,this compound could emerge as a valuable tool for developing novel treatments targeting various diseases。

1235625-28-1 (2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide) 関連製品

- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)

- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)

- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)

- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)

- 2171197-15-0((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}pentanoic acid)